REACTION_CXSMILES
|
C1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:13]#[N:14])[CH2:8][CH2:9][C:10](=[O:12])[CH3:11])C=CC=CC=1>S(=O)(=O)(O)O>[C:15]1([CH:7]([C:13]#[N:14])[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:9][C:10](=[O:12])[CH3:11])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
1-2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphenyl 4-oxo pentane carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CCC(C)=O)(C#N)C1=CC=CC=C1
|
Name
|
alcohol
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling it
|
Type
|
EXTRACTION
|
Details
|
is extracted at least 4 times with 200-100-100-100 ml of CH2Cl2 -- ether (50:50), until almost complete decolorization of the aqueous phase
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C(CC(C)=O)C1=CC=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |